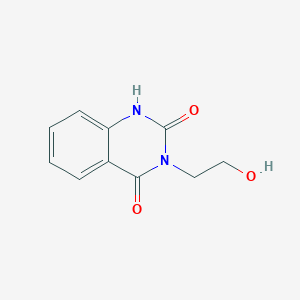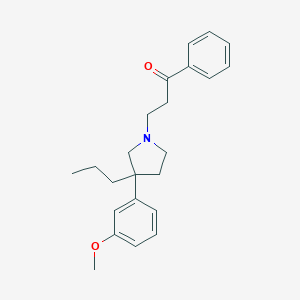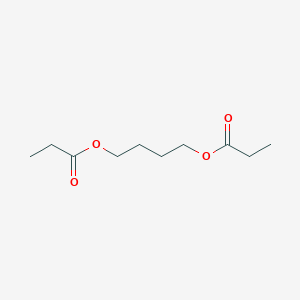
1,4-Butanediol, dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol dipropionate (BDDP) is a chemical compound that is commonly used in scientific research applications. This compound is synthesized using a specific method and has various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1,4-Butanediol, dipropionate is not fully understood. However, it is believed that 1,4-Butanediol, dipropionate acts as a crosslinking agent by forming covalent bonds between polymer chains or protein molecules. This crosslinking process results in the formation of a three-dimensional network that provides increased strength and stability to the material.
Biochemical And Physiological Effects
1,4-Butanediol, dipropionate has various biochemical and physiological effects. It has been shown to have antitumor activity and to inhibit the growth of cancer cells. 1,4-Butanediol, dipropionate also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, 1,4-Butanediol, dipropionate has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,4-Butanediol, dipropionate is its ability to crosslink various polymers and proteins, which allows for the creation of new materials with unique properties. 1,4-Butanediol, dipropionate is also relatively easy to use and is readily available. However, one of the limitations of 1,4-Butanediol, dipropionate is its toxicity. 1,4-Butanediol, dipropionate is toxic and must be handled with care. Additionally, 1,4-Butanediol, dipropionate can be expensive, which may limit its use in certain applications.
Future Directions
There are many future directions for the use of 1,4-Butanediol, dipropionate in scientific research. One potential direction is the development of new materials with unique properties using 1,4-Butanediol, dipropionate as a crosslinking agent. Another potential direction is the use of 1,4-Butanediol, dipropionate in drug delivery systems. 1,4-Butanediol, dipropionate has been shown to have antitumor activity, and its ability to crosslink proteins and polymers could be used to develop new drug delivery systems that target cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Butanediol, dipropionate and its potential applications in various fields.
In conclusion, 1,4-Butanediol, dipropionate is a chemical compound that is commonly used in scientific research applications. It is synthesized using a specific method and has various biochemical and physiological effects. 1,4-Butanediol, dipropionate is a crosslinking agent that is used to create new materials with unique properties. It has many advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
Synthesis Methods
1,4-Butanediol, dipropionate is synthesized using a specific method that involves the reaction of 1,4-butanediol with propionic anhydride in the presence of a catalyst. This reaction results in the formation of 1,4-Butanediol, dipropionate, which is a white crystalline solid.
Scientific Research Applications
1,4-Butanediol, dipropionate is commonly used in scientific research applications as a crosslinking agent. It is used to crosslink various polymers and proteins to create new materials with unique properties. 1,4-Butanediol, dipropionate is also used as a stabilizer for polyurethane foams and as a dispersant for pigments.
properties
CAS RN |
1572-92-5 |
|---|---|
Product Name |
1,4-Butanediol, dipropionate |
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-propanoyloxybutyl propanoate |
InChI |
InChI=1S/C10H18O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-8H2,1-2H3 |
InChI Key |
ADGOOVVFTLKVKH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCCCOC(=O)CC |
Canonical SMILES |
CCC(=O)OCCCCOC(=O)CC |
synonyms |
1,4-Butanediol dipropionate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



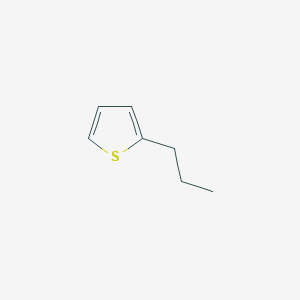
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
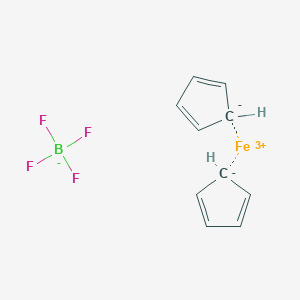
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
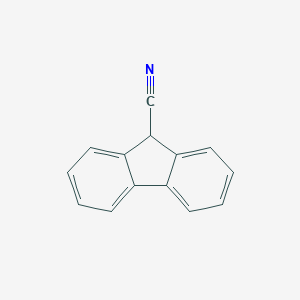
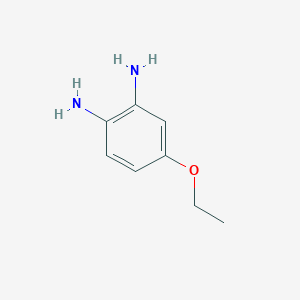
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B74567.png)
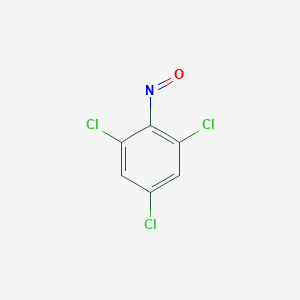
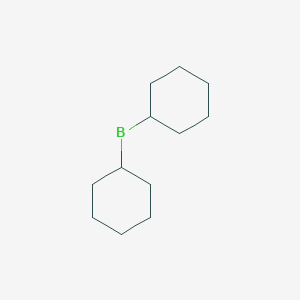
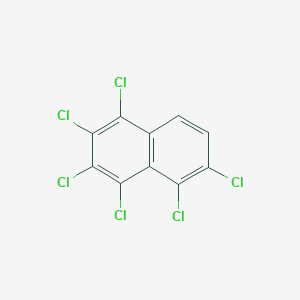
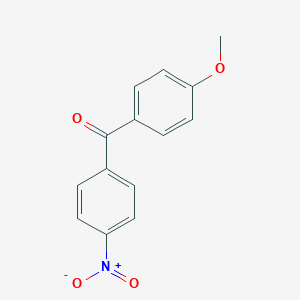
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
